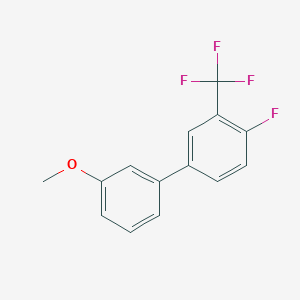
4-Fluoro-3'-methoxy-3-trifluoromethyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine, methoxy, and trifluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl involves its interaction with molecular targets and pathways. The presence of the fluorine, methoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for specific targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-trifluoromethylphenyl isocyanate
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzenamine
Uniqueness
4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl is unique due to the specific combination of its substituents The presence of both a methoxy group and a trifluoromethyl group on the biphenyl structure imparts distinct electronic and steric properties, making it different from other similar compounds
Properties
Molecular Formula |
C14H10F4O |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
1-fluoro-4-(3-methoxyphenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F4O/c1-19-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16,17)18/h2-8H,1H3 |
InChI Key |
WTOJITRMSIAYLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13232033.png)
![Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13232048.png)



![4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)



![3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13232100.png)
